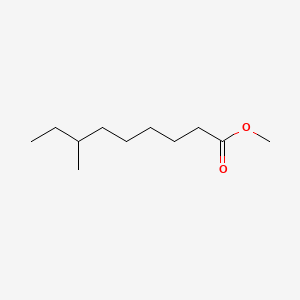

Nonanoic acid, 7-methyl-, methyl ester

Description

BenchChem offers high-quality Nonanoic acid, 7-methyl-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanoic acid, 7-methyl-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

5129-63-5 |

|---|---|

Formule moléculaire |

C11H22O2 |

Poids moléculaire |

186.29 g/mol |

Nom IUPAC |

methyl 7-methylnonanoate |

InChI |

InChI=1S/C11H22O2/c1-4-10(2)8-6-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 |

Clé InChI |

MPIAVSUUEONMFL-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CCCCCC(=O)OC |

Origine du produit |

United States |

An In-depth Technical Guide to the NMR Chemical Shift Data of 7-methylnonanoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 7-methylnonanoic acid methyl ester. As a key intermediate in various synthetic pathways, a thorough understanding of its structural characterization is paramount for researchers in organic chemistry and drug development. This document will delve into the theoretical underpinnings of the expected NMR chemical shifts, present predicted data based on established principles, and provide practical guidance for acquiring and interpreting the spectra.

The Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidative power. Several factors influence the chemical shift of a given nucleus:

-

Inductive Effects: Electronegative atoms withdraw electron density from nearby nuclei, reducing the local shielding and causing the resonance to shift to a higher frequency (downfield).[1][2] For instance, the protons and carbons near the ester group in 7-methylnonanoic acid methyl ester are expected to be deshielded.

-

Anisotropic Effects: These arise from the circulation of electrons in π systems, such as in carbonyl groups (C=O). This circulation creates a local magnetic field that can either shield or deshield nearby nuclei, depending on their position relative to the π system.[1][2][3]

-

Hybridization: The hybridization state of a carbon atom affects its electronegativity and, consequently, the chemical shifts of both the carbon and its attached protons. For example, sp² hybridized carbons are generally more deshielded than sp³ hybridized carbons.[1]

-

Steric Effects: In sterically crowded molecules, van der Waals repulsion can cause deshielding of protons.[3]

By analyzing the chemical shifts, coupling patterns (for ¹H NMR), and integration values, one can piece together the complete connectivity and stereochemistry of a molecule.

Predicted NMR Spectral Data for 7-methylnonanoic acid methyl ester

While a publicly available, experimentally verified NMR spectrum for 7-methylnonanoic acid methyl ester is not readily found in the searched literature, we can confidently predict the ¹H and ¹³C NMR chemical shifts based on data from analogous straight-chain fatty acid methyl esters (FAMEs) like methyl nonanoate, and by considering the effect of the methyl branch at the C7 position.[4][5]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following numbering scheme will be used for 7-methylnonanoic acid methyl ester:

Figure 1: Numbering scheme for 7-methylnonanoic acid methyl ester.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The integration of each signal will correspond to the number of protons it represents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H1' (O-CH₃ ) | ~3.67 | Singlet (s) | 3H | The methyl protons of the ester group are highly deshielded due to the adjacent electronegative oxygen atom. |

| H2 (-CH₂ -COO) | ~2.30 | Triplet (t) | 2H | These protons are alpha to the carbonyl group, leading to significant deshielding. The signal is split into a triplet by the two neighboring protons on C3. |

| H9 (-CH₃ ) | ~0.88 | Triplet (t) | 3H | This is a terminal methyl group in an alkyl chain, typically found in the most shielded region of the spectrum. It is split into a triplet by the two protons on C8. |

| H7-CH₃ | ~0.86 | Doublet (d) | 3H | The methyl group attached to the chiral center C7 will be a doublet due to coupling with the single proton on C7. |

| H3-H6, H8 (-CH₂ -) | ~1.20 - 1.65 | Multiplet (m) | 10H | The methylene protons along the aliphatic chain will overlap in a complex multiplet in the shielded region of the spectrum. |

| H7 (-CH -) | ~1.50 | Multiplet (m) | 1H | This methine proton will be a complex multiplet due to coupling with the protons on C6, C8, and the C7-methyl group. |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | ~174.3 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield.[4] |

| C1' (O-CH₃) | ~51.4 | The carbon of the ester's methyl group is deshielded by the attached oxygen.[4] |

| C2 | ~34.1 | The carbon alpha to the carbonyl group is deshielded. |

| C9 | ~14.0 | The terminal methyl carbon is in the most shielded region. |

| C7-CH₃ | ~19.0 | The methyl group attached to the main chain. |

| C3, C4, C5, C6, C8 | ~23.0 - 39.0 | These methylene carbons of the aliphatic chain will have distinct but closely spaced chemical shifts. The presence of the methyl branch at C7 will influence the shifts of C6 and C8. |

| C7 | ~34.5 | The methine carbon at the branch point. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 7-methylnonanoic acid methyl ester, the following experimental workflow is recommended.

Figure 2: Recommended workflow for NMR data acquisition and processing.

Sample Preparation

-

Compound Purity: Ensure the 7-methylnonanoic acid methyl ester sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[3] Other deuterated solvents can be used depending on the sample's solubility.[6][7]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

Spectrometer Setup and Data Acquisition

-

Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" involves adjusting the magnetic field homogeneity to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration.

-

Number of Scans: For a sample of this concentration, 8-16 scans should be sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single sharp peak for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) is typically required.

-

Interpretation and Structural Confirmation

The acquired spectra should be compared with the predicted data. The presence of the characteristic signals for the ester methyl group (singlet around 3.67 ppm in ¹H, signal around 51.4 ppm in ¹³C), the alpha-methylene protons (triplet around 2.30 ppm in ¹H), and the branched methyl group (doublet around 0.86 ppm in ¹H) would provide strong evidence for the structure of 7-methylnonanoic acid methyl ester.

For unambiguous assignment of all signals, especially the overlapping methylene groups in the aliphatic chain, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Conclusion

This technical guide has provided a detailed overview of the expected ¹H and ¹³C NMR chemical shift data for 7-methylnonanoic acid methyl ester. By understanding the fundamental principles of NMR and following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR spectra to verify the structure and purity of this important chemical compound. The provided predicted data serves as a valuable reference for spectral assignment.

References

-

St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. Available from: [Link]

-

Catalysis Science & Technology. ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis. 2019. Available from: [Link]

-

NextSDS. 7-Methylnonanoic acid methyl ester — Chemical Substance Information. Available from: [Link]

-

PubChem. Methyl nonanoate. National Institutes of Health. Available from: [Link]

-

Scribd. Factors Influencing Chemical Shift in NMR. Available from: [Link]

-

ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7. Available from: [Link]

-

Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. 2022. Available from: [Link]

-

ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. 2025. Available from: [Link]

-

SciSpace. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. 2015. Available from: [Link]

-

The Good Scents Company. methyl 7-methyl nonanoate. Available from: [Link]

-

University of Cambridge. Tables For Organic Structure Analysis. Available from: [Link]

-

NIST WebBook. Methyl 7-Methylnonanoate. National Institute of Standards and Technology. Available from: [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 2010. Available from: [Link]

-

PubChem. 7-Methylnonanal. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. 2021. Available from: [Link]

-

Heliyon. Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. 2025. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Methyl nonanoate | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL NONANOATE(1731-84-6) 13C NMR spectrum [chemicalbook.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Methyl Esters

Abstract

Branched-chain fatty acids (BCFAs) and their corresponding methyl esters (BCFAMEs) are crucial molecules in various biological systems and hold significant promise for industrial applications due to their unique physicochemical properties, such as enhanced oxidative stability and lower melting points compared to their straight-chain counterparts.[1] This guide provides a comprehensive technical overview of the biosynthetic pathways leading to BCFAMEs, designed for researchers, scientists, and drug development professionals. We will delve into the core enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the synthesis of these important lipids. Furthermore, this guide will present detailed methodologies for the analysis of BCFAMEs, equipping researchers with the practical knowledge required to investigate these pathways in their own work.

Introduction to Branched-Chain Fatty Acids and Their Methyl Esters

Fatty acids are fundamental building blocks of lipids, serving as essential components of cell membranes, energy storage molecules, and signaling molecules.[2] While the majority of naturally occurring fatty acids are straight-chain molecules, branched-chain fatty acids (BCFAs) represent a significant class of lipids with distinct structures and functions. BCFAs are characterized by the presence of one or more alkyl branches, typically methyl groups, along the acyl chain.[3] These branches can be located near the terminus of the chain, resulting in iso and anteiso configurations, or within the chain, creating mid-chain branched structures.[1][3]

The methyl esterification of BCFAs to form branched-chain fatty acid methyl esters (BCFAMEs) is often a critical step for their analysis via gas chromatography (GC) and mass spectrometry (MS), as it increases their volatility and improves chromatographic separation.[4][5][6][7] From a biological standpoint, while fatty acids are typically found in more complex lipid structures like triglycerides and phospholipids, the study of their methyl esters provides a powerful analytical window into the underlying fatty acid composition of a given biological system.

The Core Biosynthetic Machinery: Divergence from Straight-Chain Fatty Acid Synthesis

The biosynthesis of fatty acids, in general, is a well-conserved process across different domains of life, initiated from the precursor molecule acetyl-CoA.[2][8][9] The canonical pathway for straight-chain fatty acid synthesis involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex.[2][8] However, the production of BCFAs requires a divergence from this standard pathway, primarily through the utilization of alternative primer units and extender units.

Primer Units: The Origin of the Branch

The initial branching of the fatty acid chain is determined by the primer molecule that initiates the synthesis process. Instead of the typical acetyl-CoA primer used for straight-chain fatty acids, the synthesis of BCFAs utilizes branched-chain acyl-CoA molecules.[1][3] These primers are primarily derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][10][11][12]

-

Iso-BCFAs: The degradation of leucine yields isovaleryl-CoA, which serves as the primer for the synthesis of iso-branched fatty acids, characterized by a methyl group on the penultimate carbon of the acyl chain.[1]

-

Anteiso-BCFAs: The catabolism of isoleucine produces 2-methylbutyryl-CoA, the primer for anteiso-branched fatty acids, which have a methyl group on the antepenultimate carbon.[1][2]

-

Other Iso-forms: Valine degradation leads to the formation of isobutyryl-CoA, another primer for iso-branched fatty acids.[1]

The conversion of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) is catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to form the respective branched-chain acyl-CoA primers.[10][12][13] The activity of the BCKDH complex is a critical regulatory point in BCAA metabolism and, consequently, in BCFA biosynthesis.[12][13]

The Elongation Process: Incorporation of Extender Units

Once the branched-chain primer is loaded onto the acyl carrier protein (ACP) of the FAS complex, the fatty acid chain is elongated through the sequential addition of two-carbon units derived from malonyl-CoA.[2] This core elongation process is mechanistically similar to that of straight-chain fatty acid synthesis.[2]

However, the introduction of mid-chain branches occurs through the incorporation of a different extender unit: methylmalonyl-CoA .[1][3] The enzyme fatty acid synthase (FAS) exhibits a degree of promiscuity and can utilize methylmalonyl-CoA in place of malonyl-CoA, leading to the insertion of a methyl group on an even-numbered carbon atom within the growing acyl chain.[3] The availability of methylmalonyl-CoA is therefore a key determinant for the synthesis of mid-chain BCFAs.[1]

The following diagram illustrates the general pathway for BCFA biosynthesis, highlighting the key entry points for branched-chain primers and extender units.

Figure 1. Overview of Branched-Chain Fatty Acid Biosynthesis.

Key Enzymes and Regulatory Checkpoints

The biosynthesis of BCFAs is a tightly regulated process, with several key enzymes acting as critical control points. Understanding these enzymes and their regulation is essential for manipulating BCFA production for research or industrial purposes.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

As previously mentioned, the BCKDH complex is a pivotal enzyme in the generation of branched-chain acyl-CoA primers.[13] Its activity is regulated by phosphorylation and dephosphorylation.[12] The BCKDH kinase phosphorylates and inactivates the complex, while a phosphatase dephosphorylates and activates it.[12] This regulatory mechanism allows for the fine-tuning of BCAA catabolism and, consequently, the supply of primers for BCFA synthesis.

Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC)

Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in straight-chain fatty acid synthesis, catalyzing the formation of malonyl-CoA from acetyl-CoA.[2] Propionyl-CoA carboxylase (PCC) is responsible for the synthesis of methylmalonyl-CoA from propionyl-CoA.[1] The relative activities and substrate availabilities for these two carboxylases influence the pool of extender units available to the FAS, thereby affecting the ratio of straight-chain to mid-chain branched fatty acids.

Fatty Acid Synthase (FAS) Substrate Specificity

The substrate specificity of the fatty acid synthase itself plays a crucial role. While FAS can utilize branched-chain primers and methylmalonyl-CoA, its efficiency with these alternative substrates may be lower than with acetyl-CoA and malonyl-CoA.[1] The ketoacyl synthase (KS) domain of the FAS is a key determinant of this substrate specificity and the overall rate of BCFA production.[1]

The following workflow illustrates the key decision points in the biosynthesis of straight-chain versus branched-chain fatty acids.

Figure 2. Decision points in fatty acid biosynthesis.

Experimental Methodologies for the Study of BCFAMEs

The accurate analysis of BCFAMEs is fundamental to understanding their biosynthesis and function. This section provides a detailed, step-by-step protocol for the extraction, derivatization, and analysis of BCFAs from biological samples.

Lipid Extraction

The first step involves the extraction of total lipids from the biological matrix. A commonly used and robust method is a modified Bligh-Dyer extraction.

Protocol: Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform:methanol (1:2, v/v). For a 100 mg sample, use 3 mL of the solvent mixture.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate. Vortex thoroughly to ensure mixing.

-

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To prepare the fatty acids for GC analysis, they must be converted to their more volatile methyl esters. Acid-catalyzed transesterification is a widely used method.[14]

Protocol: Acid-Catalyzed Transesterification

-

Reagent Preparation: Prepare a solution of 1.25 M methanolic HCl by carefully adding acetyl chloride to anhydrous methanol.

-

Reaction: Add 2 mL of the methanolic HCl reagent to the dried lipid extract.[7]

-

Incubation: Seal the tube tightly and heat at 80-85°C for 90 minutes.[7][14]

-

Extraction: After cooling to room temperature, add 2 mL of n-heptane and 2 mL of 6% (w/v) Na2CO3 solution to the reaction mixture.[7] Vortex vigorously.

-

Phase Separation: Allow the phases to separate. The upper heptane layer contains the FAMEs.

-

Collection: Carefully transfer the upper heptane layer to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of FAMEs.

Protocol: GC-MS Analysis of FAMEs

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Column Selection: A polar capillary column, such as one coated with cyanopropyl silicone (e.g., HP-88) or polyethylene glycol (e.g., DB-Wax), is recommended for the separation of FAMEs based on carbon number, degree of unsaturation, and branching.[6]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: An initial temperature of 50-80°C held for 2 minutes, followed by a ramp of 3-10°C/minute to 160°C, then a ramp of 3-5°C/minute to 185°C, and a final ramp of 20-30°C/minute to 260°C, with a final hold of 0.5-5 minutes.[15] The specific program should be optimized for the sample matrix and column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

-

MS Conditions:

The following table summarizes typical GC-MS parameters for BCFAME analysis.

| Parameter | Recommended Setting | Rationale |

| GC Column | Polar (e.g., HP-88, DB-23) | Excellent separation of FAME isomers, including cis/trans and branched structures.[6] |

| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |

| Oven Program | Ramped | Allows for the separation of a wide range of FAMEs with different volatilities.[15] |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole, TOF, or Ion Trap | Provides accurate mass measurements for identification. |

Conclusion and Future Directions

The biosynthesis of branched-chain fatty acid methyl esters is a fascinating area of lipid metabolism with implications for both fundamental biology and industrial biotechnology. The pathways are intricately linked to amino acid metabolism and are subject to complex regulatory controls. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways and to characterize the diverse array of BCFAs found in nature.

Future research in this field will likely focus on the engineering of microorganisms for the targeted production of specific BCFAs with desirable properties for biofuels and oleochemicals. Furthermore, a deeper understanding of the roles of BCFAs in cell signaling and membrane fluidity will undoubtedly open new avenues for drug development and the treatment of metabolic diseases.

References

-

Dewulf, J. P., Gerin, I., Rider, M. H., Veiga-da-Cunha, M., Van Schaftingen, E., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(16), 2427-2447. [Link]

-

Wikipedia. (2023). Fatty acid synthesis. [Link]

-

AOCS. (2019). Biosynthesis of Fatty Acids. [Link]

-

He, Y. W., & Zhang, L. H. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 8, 2486. [Link]

-

Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry, 238(4), 1222-1228. [Link]

-

Chemistry LibreTexts. (2024). Biosynthesis of Fatty Acids. [Link]

-

Grininger, M., & Wallace, M. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Journal, 287(14), 2974-2989. [Link]

-

Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223-229. [Link]

-

Park, H. G., Kothapalli, K. S. D., & Brenna, J. T. (2019). Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 91(23), 15237-15244. [Link]

-

Zhen, J., Zhao, Y., & Li, D. (2020). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology, 11, 568. [Link]

-

Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies, Inc.[Link]

-

Sunny, N. E., & Mathews, C. E. (2021). Branched-chain amino acids alter cellular redox to induce lipid oxidation and reduce de novo lipogenesis in the liver. American Journal of Physiology-Endocrinology and Metabolism, 320(5), E956-E969. [Link]

-

Lopes, M., & Siewers, V. (2023). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in oleaginous yeast. Microbial Cell Factories, 22(1), 1-14. [Link]

-

d'Espaux, L., & Keasling, J. D. (2021). Production of 10-methyl branched fatty acids in yeast. Metabolic Engineering, 63, 133-141. [Link]

-

Zhang, S., Zeng, X., Ren, M., Mao, X., & Qiao, S. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences, 19(4), 954. [Link]

-

BCAA.com. (n.d.). Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. [Link]

-

Bücker, R., & Wendisch, V. F. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Bioengineering and Biotechnology, 6, 27. [Link]

Sources

- 1. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 8. aocs.org [aocs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 13. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]

- 14. Production of 10-methyl branched fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Electron Ionization Mass Spectrometry (EI-MS) of Methyl 7-Methylnonanoate: A Mechanistic and Analytical Guide

Executive Summary

The structural elucidation of branched-chain fatty acids (BCFAs) is a critical vector in modern lipidomics, microbial biomarker profiling, and nutritional analysis. Methyl 7-methylnonanoate , the methyl ester derivative of 7-methylnonanoic acid, represents a classic anteiso-branched fatty acid (anteiso-10:0). Unlike straight-chain fatty acid methyl esters (FAMEs), anteiso-FAMEs exhibit highly specific fragmentation behaviors under 70 eV Electron Ionization (EI). This whitepaper provides an in-depth mechanistic analysis of these fragmentation pathways, bridging the fundamental physics of gas-phase ion chemistry with a field-proven, self-validating analytical protocol.

Chemical & Physical Grounding

Before analyzing the mass spectral data, it is imperative to ground the molecule's physical parameters. The structural nomenclature dictates the position of the methyl branch, which directly governs the resulting mass-to-charge (m/z) ratios during mass spectrometry.

| Property | Value |

| IUPAC Name | Methyl 7-methylnonanoate |

| Common Trivial Name | Anteiso-decanoic acid methyl ester (anteiso-10:0 FAME) |

| Chemical Formula | C11H22O2 |

| Exact Mass | 186.1619 Da |

| Molecular Weight | 186.29 g/mol |

| Branching Position | n-2 (Antepenultimate carbon) |

Principles of EI-MS for Branched FAMEs

In standard GC-MS workflows, analytes eluting from the capillary column are bombarded with electrons at 70 electron volts (eV) . This energy vastly exceeds the first ionization potential of the FAME (~9-10 eV), ensuring robust and reproducible fragmentation.

The causality of the fragmentation is driven by radical site localization . The initial electron impact preferentially ejects an electron from the lone pairs of the carbonyl oxygen, generating a radical cation ( M+∙ ). The molecule then dissipates the excess internal energy through competitive unimolecular dissociation pathways. In branched BCFAs, the tertiary carbon at the branch point (C7) significantly lowers the activation energy for adjacent carbon-carbon bond cleavages due to the thermodynamic stability of the resulting secondary radicals or carbocations.

Mechanistic Fragmentation Pathways (The Core)

The mass spectrum of methyl 7-methylnonanoate is defined by five critical ion signatures. Understanding the mechanistic origin of these ions is essential for distinguishing it from its straight-chain (methyl decanoate) or iso-branched isomers.

The Molecular Ion and Universal FAME Indicators

-

Molecular Ion ( M+∙ , m/z 186): The intact radical cation is typically present but at low relative abundance (<5%), as the aliphatic chain readily fragments.

-

McLafferty Rearrangement (m/z 74): This is the base peak (100% abundance) for nearly all saturated FAMEs. It proceeds via a sterically favored six-membered transition state. The carbonyl oxygen abstracts a hydrogen atom from the γ -carbon (C4), followed by β -cleavage, expelling a neutral alkene and leaving the highly stable enol radical cation [CH2=C(OH)OCH3]+∙ at m/z 74.

-

Alpha-Cleavage (m/z 155): Cleavage of the bond between the carbonyl carbon and the methoxy oxygen results in the loss of a methoxy radical ( ∙OCH3 , 31 Da), yielding the acylium ion [M−31]+ at m/z 155.

Diagnostic Anteiso Branch-Point Cleavages

The hallmark of an anteiso-FAME is the fragmentation surrounding the tertiary carbon[1][2]. In methyl 7-methylnonanoate, the methyl group is located at C7. Cleavage preferentially occurs on either side of this branch point:

-

C7-C8 Cleavage (m/z 157): Cleavage distal to the ester group results in the loss of the terminal ethyl radical ( ∙C2H5 , 29 Da). This yields the [M−29]+ ion at m/z 157 .

-

C6-C7 Cleavage (m/z 129): Cleavage proximal to the ester group results in the loss of a sec-butyl radical ( ∙C4H9 , 57 Da). This yields the [M−57]+ ion at m/z 129 .

The "Suppressed Valley" (m/z 143)

In straight-chain FAMEs, the [M−43]+ ion (loss of a propyl radical) is highly prominent. However, in anteiso-FAMEs, forming an [M−43]+ ion (m/z 143 ) would require a complex, energetically unfavorable rearrangement to excise a propyl group from the branched tail[2][3]. Consequently, m/z 143 is severely suppressed. This "valley" between m/z 129 and m/z 157 is the definitive diagnostic signature of the anteiso configuration.

Mechanistic fragmentation logic of Methyl 7-methylnonanoate under 70 eV EI.

Summary of Quantitative Spectral Data

The following table synthesizes the expected mass spectral profile for methyl 7-methylnonanoate, providing a quick-reference guide for spectral library matching.

| Fragment Ion | m/z | Formula | Relative Abundance | Diagnostic Significance |

| Molecular Ion | 186 | [C11H22O2]+∙ | Low (<5%) | Confirms intact molecular weight. |

| McLafferty Ion | 74 | [C3H6O2]+∙ | Base Peak (100%) | Universal indicator of a methyl ester. |

| Methoxy Loss | 155 | [C10H19O]+ | Moderate (10-20%) | Confirms the presence of the ester moiety. |

| C7-C8 Cleavage | 157 | [C9H17O2]+ | High (20-40%) | [M−29]+ : Diagnostic for anteiso branching (loss of terminal ethyl). |

| C6-C7 Cleavage | 129 | [C7H13O2]+ | High (20-40%) | [M−57]+ : Diagnostic for anteiso branching (loss of sec-butyl). |

| Suppressed Ion | 143 | [C8H15O2]+ | Trace (<2%) | [M−43]+ : Energetic barrier confirms branch position at C7. |

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data generation, the analytical workflow must be designed as a self-validating system . This means embedding internal controls that mathematically prove the success of the extraction, derivatization, and instrumental analysis phases[4].

Step-by-Step Methodology

-

System Suitability Testing (SST):

-

Action: Inject a 1 µL aliquot of a standard FAME mix (e.g., Supelco 37 Component) prior to sample analysis.

-

Causality: Validates column resolution, retention time locking, and mass analyzer calibration.

-

-

Sample Preparation & Internal Standardization:

-

Action: Spike the raw lipid matrix with an Internal Standard (IS), such as Methyl undecanoate (C11:0 FAME), at a known concentration (e.g., 50 µg/mL).

-

Causality: The IS acts as a quantitative anchor. Its recovery percentage validates the efficiency of the subsequent lipid extraction and derivatization steps, ensuring no sample loss goes unaccounted for.

-

-

Derivatization (Transesterification):

-

Action: Treat the lipid extract with 14% Boron trifluoride in methanol ( BF3/MeOH ) at 90°C for 30 minutes. Quench with distilled water and extract the resulting FAMEs into high-purity hexane.

-

Causality: BF3 acts as a Lewis acid catalyst, driving the nucleophilic acyl substitution that converts complex lipids (triglycerides/phospholipids) into volatile methyl esters suitable for gas-phase analysis.

-

-

Blank Validation:

-

Action: Inject 1 µL of the high-purity hexane solvent.

-

Causality: Establishes a baseline and proves the absence of column bleed or injector carryover from previous runs.

-

-

GC-EI-MS Acquisition:

-

Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

-

Separation: Use a high-polarity capillary column (e.g., DB-WAX or DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 60°C (hold 1 min) → ramp 10°C/min to 200°C → ramp 5°C/min to 240°C.

-

Ionization & Detection: Transfer line at 250°C. Ion source at 230°C. Set electron energy strictly to 70 eV. Scan range: m/z 40–400.

-

Step-by-step GC-EI-MS workflow for FAME analysis.

References

-

Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research.[Link]

-

Thurnhofer, S., & Vetter, W. (2007). Enantioselective Determination of Anteiso Fatty Acids in Food Samples. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

- 1. Frontiers | Antibiotic potentiating effect of Bauhinia purpurea L. against multidrug resistant Staphylococcus aureus [frontiersin.org]

- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Synthesis of Methyl 7-Methylnonanoate via Fischer Esterification of 7-Methylnonanoic Acid

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of methyl 7-methylnonanoate from its corresponding carboxylic acid, 7-methylnonanoic acid, and methanol. The protocol is centered on the Fischer-Speier esterification, a robust and widely adopted acid-catalyzed reaction. This document is designed for researchers, chemists, and drug development professionals, offering a narrative that combines a detailed, step-by-step experimental protocol with the underlying chemical principles. Key elements include a thorough examination of the reaction mechanism, safety protocols, work-up and purification procedures, and methods for product characterization. The causality behind experimental choices is explained to provide a self-validating and scientifically rigorous framework.

Introduction and Scientific Background

Methyl 7-methylnonanoate (CAS 5129-63-5) is a fatty acid methyl ester (FAME) with a branched-chain structure.[1] FAMEs are a significant class of organic compounds with diverse applications, including their use as biofuels, solvents, lubricants, and as crucial intermediates in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries.[2][3]

The most direct and economical method for preparing simple esters like methyl 7-methylnonanoate is the Fischer-Speier esterification. This classic organic reaction involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and its efficiency is dictated by reaction kinetics and strategic manipulation of equilibrium conditions.[6][7] By employing a large excess of one reactant (typically the less expensive alcohol) and/or removing the water byproduct, the equilibrium can be effectively shifted towards the formation of the desired ester, in accordance with Le Châtelier's principle.[6]

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the mechanism of Fischer esterification is paramount for troubleshooting and optimizing the reaction. The process is a sequence of reversible protonation and nucleophilic acyl substitution steps.

Mechanism of Fischer Esterification:

-

Carbonyl Activation: The reaction commences with the protonation of the carbonyl oxygen of 7-methylnonanoic acid by the strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][6][8][9]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][10][11]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent one (H₂O).[4][7]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[4][7]

-

Catalyst Regeneration: The final step involves the deprotonation of the ester by a base (such as another molecule of methanol or the conjugate base of the catalyst, HSO₄⁻), yielding the final product, methyl 7-methylnonanoate, and regenerating the acid catalyst.[4][11]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Detailed Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials, Reagents, and Equipment

| Reagent / Material | Formula | M.W. ( g/mol ) | Quantity | Moles | Role / Notes |

| 7-Methylnonanoic Acid | C₁₀H₂₀O₂ | 172.27[12] | 10.0 g | 0.058 | Starting Material |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | ~2.47 | Reactant & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~0.018 | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Extraction Solvent |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | Neutralizing Wash |

| Brine (Sat. NaCl) | NaCl | 58.44 | 50 mL | - | Aqueous Wash |

| Anhydrous MgSO₄ / Na₂SO₄ | - | - | ~5-10 g | - | Drying Agent |

Equipment: 250 mL Round-bottom flask, Reflux condenser, Heating mantle with stirrer, Separatory funnel (500 mL), Beakers, Erlenmeyer flasks, Rotary evaporator, pH paper.

Mandatory Safety Precautions

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the optic nerve.[13][14][15][16][17] Always handle in a fume hood and wear appropriate gloves and eye protection.

-

Concentrated Sulfuric Acid: Causes severe skin burns and serious eye damage.[18][19][20][21] It is extremely corrosive.[19] Reaction with water is highly exothermic.[19] Always add acid to the solvent slowly and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

-

7-Methylnonanoic Acid: May cause skin and respiratory irritation.[22] Avoid inhalation and skin contact.

-

General: Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves at all times. Ensure a safety shower and eyewash station are accessible.

Step-by-Step Synthesis Procedure

Part A: Reaction Setup and Reflux

-

Place 10.0 g (0.058 mol) of 7-methylnonanoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

In the fume hood, add 100 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

-

While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. An exotherm may be observed. Causality: The acid acts as the catalyst to protonate the carbonyl, initiating the reaction. Methanol is used in large excess to serve as both a reactant and the solvent, driving the equilibrium towards the product.[6][10]

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Part B: Work-up and Neutralization

-

After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Add 100 mL of diethyl ether to the separatory funnel to dilute the mixture. Causality: Diethyl ether is an organic solvent that is immiscible with water and will dissolve the desired ester product, facilitating its separation from aqueous-soluble impurities.

-

Slowly add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution in small portions to the separatory funnel. CAUTION: Carbon dioxide gas will evolve vigorously.[23] Swirl gently and vent the funnel frequently to release the pressure. Continue adding NaHCO₃ until gas evolution ceases and the aqueous layer is basic (test with pH paper). Causality: The bicarbonate base neutralizes the sulfuric acid catalyst and deprotonates any unreacted 7-methylnonanoic acid, converting it to its water-soluble sodium salt, thus removing it from the organic layer.[24]

-

Stopper the funnel, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer.

-

Wash the remaining organic layer with 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove any remaining water and dissolved inorganic salts from the organic layer, breaking up any emulsions.[23]

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

Part C: Drying and Solvent Removal

-

Add a sufficient amount of anhydrous magnesium sulfate (or sodium sulfate) to the organic layer to absorb residual water.[23] Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing when the solution is dry.

-

Filter the solution by gravity through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

-

Remove the diethyl ether and any excess methanol using a rotary evaporator. Causality: This step isolates the crude product by removing the low-boiling point solvents under reduced pressure.[23]

Final Purification and Characterization

The resulting liquid is the crude methyl 7-methylnonanoate. For most applications, this crude product may be of sufficient purity. For higher purity, vacuum distillation is recommended.

-

Yield: Weigh the flask containing the crude product to determine the yield.

-

Characterization: The identity and purity of the product can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation and Visualization

Key Reaction Parameters

| Parameter | Value | Rationale |

| Reaction Temperature | ~65-70 °C | Boiling point of methanol for gentle reflux. |

| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to approach equilibrium. |

| Reactant Ratio | ~42:1 (Methanol:Acid) | Large excess of methanol drives the equilibrium forward. |

| Expected Yield | > 85% | Typical for Fischer esterification under these conditions. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methyl 7-methylnonanoate.

References

- Sulphuric Acid Safety D

- Fisher Scientific. (2009, June 23).

- Chemos GmbH & Co. KG. Safety Data Sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Sulphuric acid ... %.

- Ecolab.

- (n.d.).

- Redox. (2021, April 20).

- Ing. Petr Švec - PENTA s.r.o. (2025, August 18).

- Methanex. (2019, November 29).

- (2013, January 4). Methanol MSDS.

- Redox. (2022, May 24).

- NextSDS.

- MedChemExpress. (2025, September 30). 7-Methyl-8-oxononanoic acid-SDS.

- NextSDS.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5312329, 7-Methylnonanoic acid. Retrieved from [Link]

- Chemsrc. (2025, November 26). (±)-7-Methyl-nonanoic acid-d3 | CAS#:2708280-22-0.

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Syntheses. Methyl 4-keto-7-methyloctanoate. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 22).

- BenchChem.

- ChemSrc. (2025, May 20).

- Jacq, K., et al. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI.

-

The Good Scents Company. methyl nonanoate, 1731-84-6. Retrieved from [Link]

- BenchChem.

- (n.d.).

- BenchChem.

- AOCS. (2019, July 23).

-

NIST. Methyl 7-Methylnonanoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Master Organic Chemistry. (n.d.).

- The Organic Chemistry Tutor. (2016, December 28).

- ResearchGate. (2025, August 6). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid.

- Google Patents. (n.d.).

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

- Der Pharma Chemica.

- Journal of Chemical Technology and Metallurgy. (2013, July 29).

- Research Trend. (2023, May 15).

-

Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

- ResearchGate. (2016, April 15).

- Sigma-Aldrich.

- Quora. (2023, February 19). What is the structural formula of the ester formed by methyl alcohol and methanoic acid?.

Sources

- 1. Methyl 7-Methylnonanoate [webbook.nist.gov]

- 2. methyl nonanoate, 1731-84-6 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. 7-Methylnonanoic acid | C10H20O2 | CID 5312329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. leap.epa.ie [leap.epa.ie]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. methanex.com [methanex.com]

- 16. sds.chemtel.net [sds.chemtel.net]

- 17. redox.com [redox.com]

- 18. teck.com [teck.com]

- 19. fishersci.com [fishersci.com]

- 20. chemos.de [chemos.de]

- 21. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. personal.tcu.edu [personal.tcu.edu]

Analyzing 7-Methylnonanoic Acid in Metabolomics: A Guide to Derivatization Techniques

Introduction: The Challenge of Analyzing 7-Methylnonanoic Acid

7-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing interest in the field of metabolomics. As a constituent of bacterial membranes and found in various food sources, its presence and concentration in biological samples can provide valuable insights into gut microbiota composition, dietary intake, and their collective influence on host metabolism.[1][2] However, the inherent physicochemical properties of 7-methylnonanoic acid, such as its polarity and relatively low volatility, present significant analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS) based methods.[3][4] Direct analysis often leads to poor chromatographic peak shape, thermal instability, and unreliable quantification.

To overcome these obstacles, derivatization is a crucial sample preparation step. This process chemically modifies the carboxylic acid functional group, rendering the molecule more volatile, thermally stable, and amenable to chromatographic separation and mass spectrometric detection. This application note provides a comprehensive guide to the most effective derivatization techniques for the analysis of 7-methylnonanoic acid in metabolomics research, with a focus on both GC-MS and liquid chromatography-mass spectrometry (LC-MS) applications. We will delve into the underlying chemistry of these methods, provide detailed, field-proven protocols, and offer insights to help researchers select the optimal strategy for their specific analytical needs.

Derivatization Strategies for 7-Methylnonanoic Acid Analysis

The choice of derivatization technique is contingent upon the analytical platform (GC-MS or LC-MS), the sample matrix, and the desired sensitivity. For GC-MS analysis, the primary goal is to increase volatility and thermal stability. For LC-MS, derivatization can enhance ionization efficiency and improve chromatographic retention, particularly in reversed-phase systems.

Here, we will explore two principal derivatization methods for GC-MS analysis—esterification and silylation—and one highly effective method for LC-MS analysis.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a powerful tool for the analysis of fatty acids due to its high chromatographic resolution and extensive spectral libraries for compound identification. However, derivatization is a prerequisite for the successful analysis of 7-methylnonanoic acid.

Esterification is a classic and widely used derivatization technique for fatty acids.[5] The process involves converting the carboxylic acid group into a less polar and more volatile methyl ester. Boron trifluoride-methanol (BF3-methanol) is a common and effective reagent for this purpose.[6][7]

The "Why": The Chemistry of BF3-Methanol Esterification

The esterification reaction with BF3-methanol is an acid-catalyzed process. Boron trifluoride acts as a Lewis acid, activating the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent loss of a water molecule yields the fatty acid methyl ester (FAME). This transformation significantly reduces the polarity and increases the volatility of 7-methylnonanoic acid, making it ideal for GC-MS analysis.

Caption: Workflow for FAMEs derivatization.

Protocol 1: Esterification of 7-Methylnonanoic Acid using BF3-Methanol

Materials:

-

Sample containing 7-methylnonanoic acid (e.g., dried lipid extract)

-

Boron trifluoride-methanol solution (14% w/v)

-

Anhydrous methanol

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Screw-cap glass vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Ensure the sample is dry. For liquid samples, evaporate the solvent under a gentle stream of nitrogen. It is critical to minimize the presence of water as it can inhibit the esterification reaction.[6]

-

Reagent Addition: To the dried sample (typically 1-10 mg) in a screw-cap vial, add 1-2 mL of 14% BF3-methanol solution.

-

Reaction: Tightly cap the vial and heat at 60-100°C for 10-30 minutes.[8] The optimal time and temperature may require slight adjustments depending on the sample matrix. For complex lipids, a prior saponification step with 0.5 M NaOH in methanol may be beneficial.[8]

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The upper hexane layer contains the 7-methylnonanoic acid methyl ester.

-

Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for injection into the GC-MS.

Silylation is another powerful derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).[10]

The "Why": The Chemistry of BSTFA Silylation

BSTFA is a strong TMS donor that reacts readily with the acidic proton of the carboxyl group on 7-methylnonanoic acid.[9] The addition of a small amount of TMCS (typically 1%) acts as a catalyst, enhancing the reactivity of the BSTFA and ensuring complete derivatization, especially for sterically hindered compounds. The resulting TMS ester is highly volatile and thermally stable. A key consideration for this method is the absolute requirement for anhydrous conditions, as BSTFA is extremely sensitive to moisture, which can lead to incomplete derivatization and the formation of byproducts.[10]

Sources

- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemcoplus.co.jp [chemcoplus.co.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting co-elution of branched FAMEs in gas chromatography

Welcome to the Advanced Technical Support Center for Lipidomics and Gas Chromatography. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in lipid analysis: the co-elution of branched-chain Fatty Acid Methyl Esters (FAMEs) with straight-chain or unsaturated isomers.

This guide abandons generic advice in favor of mechanistic causality. We will explore why these co-elutions occur at a thermodynamic level and how to engineer your chromatographic system to resolve them definitively.

The Causality of Branched FAME Co-elution

Branched FAMEs (such as iso- and anteiso- isomers) are critical biomarkers in bacterial profiling, dairy fat analysis, and cancer metabolism research. The fundamental cause of their co-elution lies in the competing thermodynamic forces of volatility and polarity. A methyl branch sterically hinders the close packing of the aliphatic chain, slightly lowering the molecule's boiling point and dispersion forces compared to its straight-chain equivalent[1].

Consequently, on a standard non-polar column (e.g., 5% phenyl), an iso-C16:0 FAME will elute earlier than n-C16:0, frequently co-eluting with n-C15:0 or unsaturated C15:1 isomers. To break this co-elution, we must manipulate the stationary phase chemistry to exploit dipole-induced dipole interactions rather than relying solely on dispersive forces.

Figure 1: Diagnostic and resolution workflow for troubleshooting branched FAME co-elution.

Technical Troubleshooting FAQs

Q1: I am analyzing bacterial lipids on a DB-5MS column, and my iso- and anteiso- branched FAMEs are merging with straight-chain unsaturated FAMEs. How do I resolve this? A: You must transition from a boiling-point-driven separation to a polarity-driven one. Non-polar columns (like DB-5MS) cannot adequately distinguish the subtle steric differences of methyl branching[1]. Switch to a highly polar, 100% cyanopropyl polysiloxane column (e.g., CP-Sil 88 or SP-2560). The strong dipole moments of the cyanopropyl groups interact heavily with the pi-electrons of unsaturated FAMEs, selectively retaining them longer. This orthogonal shift pulls the unsaturated FAMEs away from the saturated branched FAMEs, yielding baseline resolution[2].

Q2: I am using GC-MS. Can I just use mass spectral deconvolution to separate the co-eluting branched isomers without changing my column? A: Only if the branching occurs at specific positions that yield unique diagnostic ions. For example, standard unbranched FAMEs undergo a McLafferty rearrangement yielding a dominant m/z 74 ion. However, 2-methyl-branched FAMEs sterically alter this rearrangement, yielding a distinct m/z 88 fragment[3]. If your co-eluting compounds are a 2-methyl-branched FAME and a straight-chain FAME, you can extract m/z 88 and m/z 74 to deconvolute the peaks. However, if you are dealing with iso- (terminal-1) or anteiso- (terminal-2) branching, the electron ionization (EI) spectra are nearly identical to straight-chain FAMEs. In these cases, MS deconvolution fails, and chromatographic resolution is mandatory.

Q3: Even on a CP-Sil 88 column, I am seeing overlaps between trans-18:1 isomers and branched C18:0 FAMEs. What is the mechanistic fix? A: This is a classic temperature-dependent co-elution. Highly polar columns are exceptionally sensitive to temperature shifts because the spatial conformation of the cyanopropyl polymer chains changes with heat. To fix this, implement an isothermal hold at the critical elution temperature (typically around 170°C to 180°C for C18 isomers). By pausing the temperature ramp, you maximize the stationary phase's selectivity (alpha value) for positional isomers, allowing the subtle dipole-induced dipole interactions to pull the trans-isomers apart from the branched saturated chains.

Q4: When 1D GC fails entirely due to matrix complexity (e.g., dairy fat), how does Comprehensive Two-Dimensional GC (GCxGC) solve the problem? A: GCxGC solves this by decoupling volatility from polarity. In a typical apolar × polar setup, the first dimension separates purely by boiling point. The thermal modulator traps these co-eluting fractions and injects them into a short, highly polar second column. Because the co-eluting branched and unsaturated FAMEs have identical boiling points but vastly different polarities, the second column rips them apart in milliseconds. This creates a "roof-tile" 2D chromatogram where saturated branched FAMEs align in a distinct spatial grid below the unsaturated FAMEs, completely eliminating the overlap[4][5].

Figure 2: The orthogonal separation mechanism of GCxGC for complex FAME mixtures.

Quantitative Phase Comparison for Branched FAMEs

To make an informed column selection, you must understand how different stationary phases interact with branched aliphatic chains.

| Column Phase Chemistry | Polarity | Primary Separation Mechanism | Branched FAME Resolution | Typical Co-elution Risks |

| 5% Phenyl (DB-5) | Low | Dispersive / Boiling Point | Poor | iso-C15:0 merges with n-C14:1 |

| PEG (Carbowax) | High | Hydrogen Bonding / Dipole | Moderate | anteiso-C17:0 merges with n-C16:1 |

| 100% Cyanopropyl (CP-Sil 88) | Very High | Dipole-Induced Dipole | Excellent | trans-18:1 merges with branched C18 |

| Ionic Liquid (SLB-IL111) | Extremely High | Dual-selectivity (Anion/Cation) | Exceptional | Minimal; highly orthogonal to DB-5 |

Self-Validating Experimental Protocol: Resolving Iso/Anteiso FAMEs

This protocol is designed as a self-validating system. It includes internal system suitability checks that definitively prove whether the chromatographic conditions are successfully resolving branched FAMEs before you analyze precious samples.

Phase 1: System Suitability Preparation

-

Prepare the Validation Standard: Create a mixture containing n-C15:0, n-C16:0, n-C16:1, iso-C16:0, and anteiso-C17:0 at 1 mg/mL in hexane.

-

Column Installation: Install a 100 m × 0.25 mm × 0.20 µm 100% cyanopropyl column (e.g., SP-2560 or CP-Sil 88).

-

Carrier Gas: Use Hydrogen at a constant linear velocity of 1.2 mL/min. Causality note: Hydrogen provides a flatter Van Deemter curve at high velocities, preventing peak broadening during the long transit time of a 100 m column.

Phase 2: Isothermal-Stepped Oven Programming

-

Initial Temp: 100°C, hold for 4 minutes.

-

Ramp 1: 3°C/min to 170°C.

-

Isothermal Hold (The Resolution Zone): Hold at 170°C for 15 minutes. Causality note: This hold occurs exactly when C16 and C17 branched isomers elute, maximizing the stationary phase's spatial selectivity.

-

Ramp 2: 4°C/min to 240°C, hold for 10 minutes to bake out heavy lipids.

Phase 3: Self-Validation Check

-

Inject 1 µL of the Validation Standard (Split ratio 50:1).

-

Evaluate Resolution ( Rs ): Calculate the resolution between anteiso-C17:0 and n-C16:1.

-

Validation Gate:

-

If Rs≥1.5 : The system is validated. Proceed to sample analysis.

-

If Rs<1.5 : The system fails validation. The column is likely overloaded, or the isothermal hold temperature is too high. Decrease the hold temperature to 165°C and reinject.

-

References

-

Comprehensive Two Dimensional Gas Chromotography (GC x GC) for Lipid Analysis AOCS[Link]

-

Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids Journal of Lipid Research (DOI)[Link]

-

GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels Energy & Fuels - ACS Publications[Link]

-

Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA PubMed (NIH)[Link]

-

Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum ACS Omega[Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aocs.org [aocs.org]

- 5. pubs.acs.org [pubs.acs.org]

Optimizing esterification yield for Nonanoic acid, 7-methyl-, methyl ester synthesis

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing Nonanoic acid, 7-methyl-, methyl ester (Methyl 7-methylnonanoate).

While the Fischer esterification of medium-chain fatty acids is a foundational organic transformation, achieving quantitative yields requires precise thermodynamic control. Because the methyl branching at the C7 position is distant from the C1 carboxyl group, steric hindrance is negligible. Therefore, the kinetic barrier to nucleophilic attack is low, and yield limitations are almost exclusively thermodynamic[1]. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to drive this equilibrium to completion.

Mechanistic Workflow & Thermodynamic Causality

Fischer esterification operates via the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[2]. Every step in this cascade is entirely reversible. To optimize the yield of Methyl 7-methylnonanoate, we must manipulate Le Chatelier's principle by flooding the system with the nucleophile (methanol) and systematically eliminating the byproduct (water)[3].

Logical workflow of Fischer esterification equilibrium and Le Chatelier optimization.

Troubleshooting & FAQs

Q1: My reaction yield is plateauing at 65%. Why isn't a Dean-Stark trap removing the water effectively? A1: A standard Dean-Stark trap relies on azeotropic distillation, which is highly effective when using high-boiling solvents like toluene[2]. However, methanol boils at 64.7 °C and does not form an efficient, easily separable azeotrope with water under standard benchtop conditions. Consequently, the water vapor simply condenses and falls back into the reaction flask, driving the reverse hydrolysis reaction[1]. Solution: Abandon the Dean-Stark apparatus for methanol-based esterifications. Instead, use a Soxhlet extractor charged with activated 3Å molecular sieves mounted directly above the reflux flask.

Q2: Can I just add molecular sieves directly into the reaction flask to absorb the water? A2: No. Adding molecular sieves directly to a reaction mixture containing strong Brønsted acids (like H2SO4 or p -TsOH) is a critical error. The strong acid will attack and degrade the aluminosilicate framework of the zeolites, destroying their porosity and deactivating your acid catalyst simultaneously[4]. Placing the sieves in a Soxhlet thimble ensures they only interact with the condensed, neutral methanol/water vapor, safely sequestering the water[4].

Q3: Which acid catalyst is optimal for 7-methylnonanoic acid: Sulfuric Acid ( H2SO4 ) or p -Toluenesulfonic Acid ( p -TsOH)? A3: While H2SO4 is the textbook standard, p -TsOH (5–10 mol%) is highly recommended for this specific substrate. 7-Methylnonanoic acid is a highly lipophilic molecule. p -TsOH is a non-volatile, organic-soluble acid that offers superior phase compatibility compared to aqueous sulfuric acid[3]. Furthermore, p -TsOH minimizes the risk of unwanted side reactions, such as the acid-catalyzed dehydration of methanol into dimethyl ether.

Q4: How do I ensure complete removal of the acid catalyst and unreacted starting material during workup? A4: Careful neutralization is mandatory. If the acid catalyst is not completely quenched before solvent evaporation, the concentration of the acid will spike, triggering the reverse reaction (hydrolysis) and destroying your yield[3]. Washing the organic phase with saturated aqueous NaHCO3 converts any unreacted 7-methylnonanoic acid into its water-soluble sodium salt, which partitions cleanly into the aqueous waste, leaving highly pure methyl ester in the organic layer[3].

Self-Validating Experimental Protocol

This protocol utilizes continuous vapor-phase desiccation to bypass the thermodynamic limits of standard Fischer esterification.

Phase 1: Setup and Activation

-

Activate 3Å molecular sieves (approx. 15 g) by heating them in a vacuum oven at 250 °C for 4 hours to remove pre-adsorbed atmospheric moisture[4].

-

Transfer the activated sieves into a cellulose thimble and place it inside a Soxhlet extractor.

Phase 2: Reaction Execution

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 7-methylnonanoic acid in 100 mL of anhydrous methanol (serving as both reactant and solvent to flood the equilibrium).

-

Add 0.5 g of p -Toluenesulfonic acid monohydrate ( p -TsOH).

-

Attach the Soxhlet extractor (containing the sieves) to the flask, and fit a reflux condenser on top.

-

Heat the mixture to a vigorous reflux (oil bath at 80 °C) for 12–16 hours. Causality Note: As the methanol/water mixture boils, the vapor condenses and drips through the sieves. The 3Å pores selectively trap the water molecules while allowing the slightly larger methanol molecules to cycle back into the flask.

Phase 3: Workup and Self-Validation

-

Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the excess methanol. (Do not heat above 35 °C during this step to prevent premature hydrolysis).

-

Dissolve the resulting crude oil in 100 mL of ethyl acetate or dichloromethane.

-

Self-Validation Checkpoint: Wash the organic layer with 50 mL of saturated aqueous NaHCO3 . You will observe active effervescence ( CO2 gas). This visually confirms the neutralization of the p -TsOH and unreacted carboxylic acid. Repeat the wash (2-3 times) until zero gas evolution is observed. The cessation of bubbles is your systemic validation that the organic phase is neutralized[3].

-

Wash with 50 mL of brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield pure Methyl 7-methylnonanoate.

Quantitative Data Presentation

The following table summarizes the expected yield impacts when optimizing the thermodynamic parameters of the reaction.

| Optimization Parameter | Standard Condition (Sub-optimal) | Optimized Condition | Mechanistic Rationale | Expected Yield |

| Water Removal | Reflux only (No removal) | Soxhlet with 3Å Sieves | Prevents hydrolysis by sequestering H2O from the vapor phase without degrading sieves in the acidic pot. | > 95% |

| Water Removal | Dean-Stark Trap | Soxhlet with 3Å Sieves | Methanol/water does not form a separable azeotrope at 65 °C; Dean-Stark fails to trap the water. | 60 - 70% |

| Alcohol Stoichiometry | 1.5 Equivalents | Solvent-level excess | Floods the equilibrium (Le Chatelier) to aggressively favor the tetrahedral oxonium intermediate. | 85 - 90% |

| Catalyst Choice | Concentrated HCl | p -TsOH (5-10 mol%) | Non-volatile, highly lipophilic catalyst improves phase compatibility with the hydrophobic fatty acid chain. | > 95% |

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Master Organic Chemistry[Link]

-

Carboxylic Acids + Alcohols → Esters (Fischer Esterification) OrgoSolver[Link]

-

Elimination of Water in the Reaction Mechanism of Fischer-Speier Esterification Chemistry Stack Exchange [Link]

Sources

Preventing degradation and oxidation of methyl 7-methylnonanoate during storage

Welcome to the Technical Support Center for Methyl 7-methylnonanoate (CAS: 5129-63-5) [1]. This portal is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of branched-chain fatty acid methyl esters (FAMEs) during experimental workflows.

Core Mechanistic Knowledge: The Causality of Degradation

To effectively prevent degradation, one must understand the specific chemical vulnerabilities of methyl 7-methylnonanoate. Unlike simple straight-chain saturated FAMEs, this molecule contains a methyl branch at the C7 position, which fundamentally alters its stability profile.

The Tertiary Carbon Vulnerability The presence of the methyl branch creates a tertiary carbon at C7. The carbon-hydrogen (C-H) bond dissociation energy at a tertiary carbon (~380 kJ/mol) is significantly lower than that of secondary (~395 kJ/mol) or primary carbons (~410 kJ/mol). This makes the C7 position highly susceptible to hydrogen abstraction by free radicals, initiating an autoxidation cascade even in the absence of the bis-allylic double bonds typically responsible for lipid oxidation [2, 3].

Ester Hydrolysis In the presence of atmospheric moisture and temperature fluctuations, the methyl ester group can undergo hydrolysis, reverting the molecule to 7-methylnonanoic acid and methanol. This alters the pH of the sample, changes its solubility profile, and shifts its chromatographic retention time.

Autoxidation cascade at the C7 tertiary carbon of methyl 7-methylnonanoate.

Troubleshooting Guide & Diagnostics

Issue 1: The sample exhibits a higher-than-expected viscosity or a yellowish tint.

-

Root Cause: Advanced autoxidation leading to the formation of hydroperoxides, which subsequently decompose into secondary oxidation products (aldehydes, ketones) and polymerize.

-

Diagnostic Step: Perform a Peroxide Value (PV) titration or an FT-IR analysis. Look for a broad -OH stretch around 3400 cm⁻¹ (indicating hydroperoxides) or shifts in the carbonyl peak.

-

Resolution: Once oxidized, the sample cannot be reversed. Discard the compromised aliquot. Prevent this in future batches by implementing the Argon Purge Protocol (see Section 3).

Issue 2: GC-MS analysis shows a peak eluting earlier than the target FAME.

-

Root Cause: Hydrolysis of the methyl ester. The resulting free fatty acid (7-methylnonanoic acid) interacts differently with the stationary phase.

-

Diagnostic Step: Check the mass spectrum for the loss of the m/z 74 McLafferty rearrangement ion characteristic of methyl esters, and look for m/z 60 (characteristic of free fatty acids).

-

Resolution: Ensure all storage vials are meticulously dried (oven-baked at 120°C) prior to use. Store over a desiccant if the primary container is frequently opened.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating verification steps, the researcher can trust the methodology has been executed correctly.

Protocol A: Inert Gas Purging and Aliquoting Workflow

Repeated freeze-thaw cycles and atmospheric exposure are the primary drivers of FAME degradation. Aliquoting into single-use vials mitigates this risk.

Materials Needed:

-

Amber glass vials (2 mL) with PTFE-lined silicone septa caps.

-

High-purity Argon gas (99.999%) with a low-flow regulator and a sterile needle.

-

Parafilm.

Step-by-Step Methodology:

-

Vial Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Allow them to cool in a desiccator. (Causality: Amber glass blocks UV light, preventing photo-initiated radical formation. Baking eliminates hydrolytic moisture.)

-

Aliquoting: Working in a fume hood, rapidly dispense the methyl 7-methylnonanoate into the vials. Do not fill beyond 75% capacity to allow room for gas expansion.

-